molecular formula C6H9N3O2 B8663608 N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine

N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine

Cat. No.: B8663608
M. Wt: 155.15 g/mol
InChI Key: ZRYXNYQXICLIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-1H-pyrrol-2-amine

InChI

InChI=1S/C6H9N3O2/c1-8(2)6-5(9(10)11)3-4-7-6/h3-4,7H,1-2H3

InChI Key

ZRYXNYQXICLIHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared in a manner analogous to that set forth in Step C of Example 2, using 0.65 gram (0.0045 mole) of 2-chloro-3-nitropyrrole (prepared in Steps D-F of Example 1) and 5.0 mL (excess) of dimethylamine. The microwave chemical reactor was maintained at 100° C. during a 45-minute period, after which time the reaction was considered to be complete. The crude product was purified with column chromatography on silica gel. Elution was accomplished using 25% hexane in diethyl ether, then 100% diethyl ether as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 0.2 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.